3-Methyl-4-(trifluoromethoxy)benzonitrile
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Overview
Description
3-Methyl-4-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C9H6F3NO It is a derivative of benzonitrile, where the benzene ring is substituted with a methyl group at the third position and a trifluoromethoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(trifluoromethoxy)benzonitrile typically involves the introduction of the trifluoromethoxy group onto a benzonitrile derivative. One common method is the reaction of 3-methylbenzonitrile with trifluoromethoxy iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can be replaced by other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with conditions such as the presence of a base and elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of corresponding alcohols, aldehydes, or amines .
Scientific Research Applications
3-Methyl-4-(trifluoromethoxy)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with fluorine-containing functional groups.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(trifluoromethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
3-(Trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group at the third position.
4-(Trifluoromethoxy)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile.
Uniqueness
3-Methyl-4-(trifluoromethoxy)benzonitrile is unique due to the presence of both a methyl and a trifluoromethoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H6F3NO |
---|---|
Molecular Weight |
201.14 g/mol |
IUPAC Name |
3-methyl-4-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C9H6F3NO/c1-6-4-7(5-13)2-3-8(6)14-9(10,11)12/h2-4H,1H3 |
InChI Key |
XXPDPHMVHHWHIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)OC(F)(F)F |
Origin of Product |
United States |
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